molecular formula C10H11ClO B177746 3-(3-Methylphenyl)propanoyl chloride CAS No. 103040-39-7

3-(3-Methylphenyl)propanoyl chloride

Cat. No.: B177746
CAS No.: 103040-39-7
M. Wt: 182.64 g/mol
InChI Key: YUJRWINEOOQPEG-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)propanoyl chloride is an acyl chloride derivative characterized by a propanoyl chloride backbone substituted with a 3-methylphenyl group at the β-position. This compound belongs to the class of aromatic propanoyl chlorides, which are pivotal intermediates in organic synthesis for constructing esters, amides, and other acylated derivatives. The methyl substituent on the phenyl ring introduces steric and electronic effects distinct from halogenated or alkoxy-substituted analogs, influencing its physical properties and chemical behavior .

Properties

CAS No.

103040-39-7

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-(3-methylphenyl)propanoyl chloride

InChI

InChI=1S/C10H11ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3

InChI Key

YUJRWINEOOQPEG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CCC(=O)Cl

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)Cl

Synonyms

Benzenepropanoyl chloride, 3-Methyl-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)propanoyl chloride typically involves the reaction of 3-(3-methylphenyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of phosgene (COCl2) as a chlorinating agent is also common in large-scale production, although it requires stringent safety measures due to its toxicity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylphenyl)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: Reacts with water to form 3-(3-methylphenyl)propionic acid and hydrochloric acid.

    Friedel-Crafts Acylation: Used in the acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.

    Hydrolysis: Conducted in aqueous medium at ambient conditions.

    Friedel-Crafts Acylation: Requires anhydrous conditions and a Lewis acid catalyst.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Aromatic Ketones: Formed by Friedel-Crafts acylation of aromatic compounds.

Scientific Research Applications

3-(3-Methylphenyl)propanoyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of bioactive compounds for studying biological pathways.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of aromatic propanoyl chlorides are highly dependent on the substituent attached to the phenyl ring. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(3-Bromophenyl)propanoyl chloride 3-Bromo C₉H₈BrClO 247.52 Higher molecular weight; used in heterocycle synthesis (e.g., oxadiazoles)
3-(3-Chlorophenyl)propanoyl chloride 3-Chloro C₉H₈Cl₂O 203.07 Electron-withdrawing group enhances electrophilicity; precursor to bioactive molecules
3-(3,4-Dimethoxyphenyl)propanoyl chloride 3,4-Dimethoxy C₁₁H₁₁ClO₃ 226.66 Alkoxy groups increase solubility; utilized in lignan-like compound synthesis
3-(Trichlorogermyl)propanoyl chloride Trichlorogermyl C₃H₄Cl₄GeO 270.49 Contains germanium; boiling point 89–91°C at 7 Torr; specialized in organometallic chemistry
MEG-Cl (3-(3-Trichlorosilylpropyloxy)propanoyl chloride) Trichlorosilylpropyloxy C₆H₈Cl₄O₂Si 312.90 Anti-fouling coating agent for biosensors; reduces non-specific binding in complex matrices

Challenges and Considerations

  • Unexpected Byproducts : The use of thionyl chloride may lead to redox side reactions, as observed in , where oxidative condensation generated biphenyl derivatives instead of the desired acyl chloride.
  • Stability : Acyl chlorides with bulky substituents (e.g., 3-methylphenyl) may exhibit lower thermal stability, requiring stringent storage conditions (e.g., anhydrous, low temperatures) .

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